N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide
CAS No.: 1049414-74-5
Cat. No.: VC11989219
Molecular Formula: C21H26ClN3O3
Molecular Weight: 403.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049414-74-5 |
|---|---|
| Molecular Formula | C21H26ClN3O3 |
| Molecular Weight | 403.9 g/mol |
| IUPAC Name | N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2,3-dimethoxybenzamide |
| Standard InChI | InChI=1S/C21H26ClN3O3/c1-27-19-5-3-4-18(20(19)28-2)21(26)23-10-11-24-12-14-25(15-13-24)17-8-6-16(22)7-9-17/h3-9H,10-15H2,1-2H3,(H,23,26) |
| Standard InChI Key | QCBFTNVZEZCDBS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
| Canonical SMILES | COC1=CC=CC(=C1OC)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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2,3-Dimethoxybenzamide core: Provides hydrogen-bonding capabilities via the amide group and influences lipophilicity through methoxy substituents.
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Piperazine ring: Enhances conformational flexibility and serves as a scaffold for receptor interactions .
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4-Chlorophenyl group: Contributes to hydrophobic interactions and electronic effects due to the chlorine atom .
Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 403.9 g/mol | |
| CAS Number | 1049414-74-5 | |
| Density | Not reported | |
| Melting/Boiling Points | Not reported |
The absence of density and thermal data highlights gaps in characterization, common for research-stage compounds .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves coupling 2,3-dimethoxybenzoic acid with 2-[4-(4-chlorophenyl)piperazin-1-yl]ethylamine using carbodiimide-based coupling agents (e.g., EDC or DCC). A representative protocol includes:
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Activation of the carboxylic acid with EDC/HOBt in dichloromethane.
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Reaction with the amine at 0–25°C for 12–24 hours.
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Purification via column chromatography.
Alternative methods from related patents suggest using toluene or DMF as solvents at elevated temperatures (120–130°C) for cyclization steps .
Analytical Characterization
Key techniques include:
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NMR spectroscopy: Confirms piperazine ring protons (δ 2.5–3.5 ppm) and aromatic signals (δ 6.8–7.4 ppm).
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Mass spectrometry: ESI-MS typically shows [M+H] at m/z 404.9.
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HPLC: Purity >95% achieved using C18 columns with acetonitrile/water gradients.
Biological Activity and Mechanism
Dopamine Receptor Interactions
While direct studies on this compound are scarce, its structural analog, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrates sub-nanomolar affinity for dopamine D4 receptors (IC = 0.057 nM) with >10,000-fold selectivity over D2 subtypes . The 2,3-dimethoxy variant likely shares this profile due to:
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Piperazine positioning: Optimizes binding to D4 receptor transmembrane domains .
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Methoxy groups: Enhance lipophilicity and π-stacking with aromatic residues .
Pharmacokinetic Predictions
Computational models (e.g., SwissADME) suggest:
| Parameter | Prediction |
|---|---|
| LogP | ~3.2 (moderate lipophilicity) |
| BBB permeability | High (CNS-penetrant) |
| CYP450 inhibition | Low (CYP3A4 substrate) |
These properties align with antipsychotic drug requirements but necessitate experimental validation .
Research Findings and Comparative Analysis
Antiplasmodial Activity
Benzamide derivatives with similar substituents show IC values of 0.8–2.1 µM against Plasmodium falciparum, though this compound’s efficacy remains untested.
Future Research Directions
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Receptor profiling: Comprehensive screening at D1–D5, 5-HT, and α-adrenergic receptors.
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In vivo efficacy: Testing in MK-801-induced schizophrenia models.
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SAR optimization: Modifying methoxy positions to improve selectivity .
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Formulation development: Exploring salt forms (e.g., hydrochloride) for enhanced solubility .
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